1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazolylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas or other chlorinating agents.
Formation of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This involves the sulfonylation of 1-methyl-1H-pyrazole using chlorosulfonic acid.
Coupling Reaction: The final step involves the reaction of 2-chlorobenzyl chloride with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzyl group, while oxidation and reduction can modify the functional groups on the pyrazole or piperazine rings.
Scientific Research Applications
1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-4-[(1H-pyrazol-4-yl)sulfonyl]piperazine: Lacks the methyl group on the pyrazole ring.
1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)thio]piperazine: Contains a thioether linkage instead of a sulfonyl group.
Uniqueness
1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both the sulfonyl group and the methyl-substituted pyrazole ring. These features contribute to its distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-18-12-14(10-17-18)23(21,22)20-8-6-19(7-9-20)11-13-4-2-3-5-15(13)16/h2-5,10,12H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYSTZYDYNHWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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